molecular formula C19H18ClN5O2 B2572229 3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 440332-27-4

3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B2572229
CAS No.: 440332-27-4
M. Wt: 383.84
InChI Key: SHFBXKWPOLGGQB-UHFFFAOYSA-N
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Description

3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Research has been conducted on the synthesis of various derivatives and their evaluation for antibacterial activity. For example, Foroumadi et al. (2001) synthesized N-substituted-piperazinyl-quinolones, demonstrating similar antibacterial activity to reference drugs against both Gram-positive and Gram-negative bacteria (Foroumadi et al., 2001).

Antimicrobial and Antifungal Applications

Compounds featuring piperazine derivatives have been synthesized and assessed for antimicrobial activities. Bektaş et al. (2007) reported the synthesis of new 1,2,4-triazole derivatives, with some displaying good to moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, Volkova et al. (2020) synthesized a novel antifungal compound, showcasing poor solubility in buffers but better solubility in alcohols, suggesting a potential pathway for biological adsorption (Volkova et al., 2020).

Antitumor Activities

The synthesis and evaluation of certain derivatives for their antitumor activities against breast cancer cells have been explored. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and found compounds with promising antiproliferative agents (Yurttaş et al., 2014).

Inhibition of Bacterial Biofilm and MurB Enzyme

Novel compounds have been synthesized for their potent bacterial biofilm and MurB enzyme inhibition activities. Mekky and Sanad (2020) reported compounds with significant inhibitory efficacy against E. coli, S. aureus, and S. mutans strains, highlighting their potential as MRSA and VRE inhibitors (Mekky & Sanad, 2020).

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)21-22-25/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFBXKWPOLGGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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